Boc-Cys(Mbzl)-OSu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

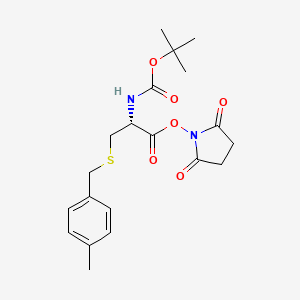

Boc-cys(mbzl)-osu, also known as tert-butoxycarbonyl-S-(4-methylbenzyl)-L-cysteine N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It serves as a protecting group for the thiol group of cysteine, preventing unwanted reactions during peptide chain assembly. This compound is particularly valuable in solid-phase peptide synthesis, where it ensures the selective protection and deprotection of functional groups.

Aplicaciones Científicas De Investigación

Boc-cys(mbzl)-osu has numerous applications in scientific research:

Peptide Synthesis: It is extensively used in solid-phase peptide synthesis to protect the thiol group of cysteine, enabling the synthesis of complex peptides and proteins.

Protein Modification: The compound is employed in the site-specific modification of proteins, facilitating the study of protein function and interactions.

Drug Development: This compound is used in the development of peptide-based drugs, where selective protection and deprotection of functional groups are crucial.

Mecanismo De Acción

Target of Action

Boc-Cys(Mbzl)-Osu is a derivative of the amino acid cysteine, with a protective group attached to it . The primary target of this compound is the cysteine residues in proteins and peptides . Cysteine residues play a crucial role in protein structure and function, as they can form disulfide bonds that contribute to the three-dimensional structure of proteins .

Mode of Action

This compound interacts with its targets (cysteine residues) by forming a covalent bond with the sulfur atom of the cysteine residue . This interaction results in the introduction of the cysteine residue into the peptide or protein during the process of solid-phase peptide synthesis .

Biochemical Pathways

The introduction of cysteine residues by this compound affects the biochemical pathways involving protein synthesis and folding . The downstream effects include the formation of disulfide bonds, which are crucial for the correct folding and stability of many proteins .

Result of Action

The result of this compound’s action is the successful incorporation of cysteine residues into peptides or proteins . This can have various molecular and cellular effects, depending on the specific function of the peptide or protein. For example, the introduction of cysteine can enable the formation of disulfide bonds, which can influence the activity, stability, and three-dimensional structure of the protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Moreover, the presence of other reactive groups can also influence the selectivity and outcome of the reaction .

Análisis Bioquímico

Cellular Effects

It is known that cysteine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that cysteine derivatives can exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that cysteine plays a crucial role in various metabolic pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-cys(mbzl)-osu involves several steps. Initially, tert-butoxycarbonyl-S-(4-methylbenzyl)-L-cysteine is synthesized by reacting tert-butoxycarbonyl chloride with S-(4-methylbenzyl)-L-cysteine in the presence of a base such as triethylamine. The resulting product is then coupled with N-hydroxysuccinimide (NHS) using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial production often employs automated systems for precise control of reaction parameters, ensuring consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Boc-cys(mbzl)-osu undergoes various chemical reactions, including:

Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.

Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free thiol group of cysteine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions typically occur under mild conditions to prevent unwanted side reactions.

Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

Substitution Reactions: Various derivatives of cysteine can be formed depending on the nucleophile used.

Deprotection Reactions: The primary product is the free thiol group of cysteine, which can further participate in disulfide bond formation or other reactions.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-cys(mbzl)-osu: Another protecting group for cysteine, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group.

Acm-cys(mbzl)-osu: Uses the acetamidomethyl (Acm) group for protection.

Uniqueness

Boc-cys(mbzl)-osu is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where orthogonal protection strategies are essential .

Actividad Biológica

Boc-Cys(mbzl)-osu (Boc-D-Cysteine(Mbzl)-OSu) is a cysteine derivative that has garnered attention in peptide synthesis and biological applications due to its unique protective group and reactivity profile. This article explores the biological activity of this compound, focusing on its applications in peptide synthesis, stability, and potential therapeutic uses.

This compound has the molecular formula C20H26N2O6S and a molecular weight of approximately 414.56 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group, a benzyl (Mbzl) group for thiol protection, and an N-hydroxysuccinimide (OSu) moiety that facilitates coupling reactions. This structure is crucial for its stability during synthesis and subsequent biological applications.

1. Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The protective groups used in this compound allow for the selective deprotection of cysteine residues, which is essential for the formation of disulfide bonds in peptides. The Mbzl group is particularly advantageous because it is stable under acidic conditions commonly used in peptide synthesis but can be removed during final cleavage with hydrofluoric acid (HF) .

Table 1: Comparison of Cysteine Protecting Groups

| Protecting Group | Stability | Deprotection Conditions | Compatibility |

|---|---|---|---|

| Mbzl | High | HF | Boc SPPS |

| Trt | Moderate | Acid | Fmoc SPPS |

| Acm | Low | Mild base | Both |

2. Reactivity and Stability

The reactivity profile of this compound allows for the formation of stable disulfide bridges, which are critical for the biological activity of many peptides and proteins. The compound's stability against oxidation and alkylation during synthesis helps maintain the integrity of the thiol group until it is needed for further reactions .

In studies involving oxidative folding, researchers have demonstrated that peptides synthesized with this compound can successfully form disulfide bonds under controlled conditions, enhancing their biological function .

3. Therapeutic Applications

Research indicates that cysteine derivatives like this compound play significant roles in drug delivery systems and therapeutic agents. For instance, cysteine-containing peptides have been explored for their potential in targeted cancer therapies due to their ability to form stable structures that can interact with specific cellular targets .

Case Studies

Case Study 1: Anticancer Peptide Development

A study investigated the use of this compound in synthesizing a novel anticancer peptide aimed at selectively targeting tumor cells while sparing normal tissues. The results showed that the peptide exhibited significant cytotoxicity against cancer cell lines, demonstrating the potential of cysteine derivatives in therapeutic applications .

Case Study 2: Enzyme Inhibition Studies

Another research effort focused on using this compound to create enzyme inhibitors that could modulate specific biochemical pathways involved in disease processes. The synthesized peptides showed promising inhibition rates against target enzymes, indicating their potential as drug candidates .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O6S/c1-13-5-7-14(8-6-13)11-29-12-15(21-19(26)27-20(2,3)4)18(25)28-22-16(23)9-10-17(22)24/h5-8,15H,9-12H2,1-4H3,(H,21,26)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTFQOBMHSNDOP-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.